Cas no 79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol)

(4'-Methylbiphenyl-4-yl)-methanol structure
79757-92-9 structure
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9
C14H14O
198.260364055634
MFCD01862514
556226
1394290

(4'-Methylbiphenyl-4-yl)-methanol Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-methanol,4'-methyl-
    • (4'-METHYLBIPHENYL-4-YL)-METHANOL
    • [4-(4-methylphenyl)phenyl]methanol
    • (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
    • [1,1'-Biphenyl]-4-methanol,4'-methyl
    • MFCD01862514
    • [4'Methyl-(1,1-biphenyl)-4-yl]methanol
    • SCHEMBL258820
    • (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
    • AS-3153
    • DTXSID90362745
    • CS-D0387
    • BB 0223513
    • [4'-Methyl-(1,1'-biphenyl)-4-yl]methanol
    • BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • 79757-92-9
    • AKOS002683257
    • {4'-methyl-[1,1'-biphenyl]-4-yl}methanol
    • (4'-methylbiphenyl-4-yl)methanol
    • 4-(4-Methylphenyl)benzyl alcohol
    • 4′-Methyl[1,1′-biphenyl]-4-methanol (ACI)
    • (4′-Methyl-1,1′-biphenyl-4-yl)methanol
    • (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol
    • (4′-Methylbiphenyl-4-yl)-methanol
    • +Expand
    • MFCD01862514
    • BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • 1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
    • OCC1C=CC(C2C=CC(C)=CC=2)=CC=1

Computed Properties

  • 198.10400
  • 1
  • 1
  • 2
  • 198.104465066g/mol
  • 15
  • 174
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • 20.2Ų

Experimental Properties

  • 3.15430
  • 20.23000

(4'-Methylbiphenyl-4-yl)-methanol Security Information

(4'-Methylbiphenyl-4-yl)-methanol Customs Data

  • 2906299090
  • China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(4'-Methylbiphenyl-4-yl)-methanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056R4-250mg
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
250mg
$33.00
A2B Chem LLC
AC41232-1mg
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 >95%
1mg
$202.00
abcr
AB403563-1 g
(4'-Methylbiphenyl-4-yl)-methanol; .
79757-92-9
1g
€128.60 2023-04-25
AK Scientific
AMTDA169-1g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 97%
1g
$121 2024-07-19
Alichem
A019120249-25g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
25g
$502.44 2023-09-01
Apollo Scientific
OR311170-1g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9
1g
£80.00 2024-05-25
ChemScence
CS-D0387-1g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9
1g
$50.0 2022-04-26
Crysdot LLC
CD12030269-25g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
25g
$474 2024-07-24
Fluorochem
039907-1g
4'-Methyl[1,1'-biphenyl]-4-yl)methanol
79757-92-9 95%
1g
£150.00 2022-03-01
Key Organics Ltd
AS-3153-1MG
(4′-Methylbiphenyl-4-yl)-methanol
79757-92-9 >95%
1mg
£37.00 2023-09-08

(4'-Methylbiphenyl-4-yl)-methanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
1.2 Solvents: Water ;  rt
Reference
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  24 h, 100 °C
Reference
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromo[N-[2-[2,3-dihydro-3-(phenylmethyl)-1H-imidazol-1-yl-κC2]phenyl]-N… Solvents: Tetrahydrofuran ;  25 °C; 12 h, 25 °C
1.2 Reagents: Water
Reference
Cross-Coupling of ArX with ArMgBr Catalyzed by N-Heterocyclic Carbene-Based Nickel Complexes
Guo, Wang-Jun; et al, Journal of Organic Chemistry, 2013, 78(3), 1054-1061

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: (SP-4-4)-Chloro[N2-[2-(diphenylphosphino-κP)phenyl]-N1,N1-dimethyl-1,2-benzenedi… Solvents: Toluene ,  Tetrahydrofuran ;  24 h, 25 °C
Reference
P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides
Wu, Dan; et al, Organic & Biomolecular Chemistry, 2014, 12(33), 6414-6424

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 1998720-47-0 Solvents: Water ;  12 h, 100 °C
Reference
Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions
Han, Xin; et al, Transition Metal Chemistry (Dordrecht, 2016, 41(4), 403-411

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Reference
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Reference
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  3 h, 100 °C
Reference
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2-Propenamide, N-(1-methylethyl)-, polymer with (4-ethenylphenyl)diphenylphosphi… (palladium complex) Solvents: Water ;  9 h, 100 °C
Reference
Highly Active Catalyst for the Heterogeneous Suzuki-Miyaura Reaction: Assembled Complex of Palladium and Non-Crosslinked Amphiphilic Polymer
Yamada, Yoichi M. A.; et al, Journal of Organic Chemistry, 2003, 68(20), 7733-7741

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Reference
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-4)-Chloro[2′-(dicyclohexylphosphino-κP)-N,N-dimethyl[1,1′-biphenyl]-2-amin… Solvents: Water ;  24 h, 100 °C
Reference
Synthesis of substituted biarylmethanol via ferrocenyloxime palladacycles catalyzed Suzuki reaction of chlorophenylmethanol in water
Li, Hong-Mei; et al, Bulletin of the Korean Chemical Society, 2014, 35(8), 2551-2554

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
Reference
Synthesis, Biological Evaluation, and 3D QSAR Study of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
Ponzano, Stefano; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10101-10111

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  2947562-92-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  9 h, 90 °C
1.2 Reagents: Water ;  20 h, 84 °C
Reference
A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction
Majumder, Adhir; et al, Dalton Transactions, 2023, 52(8), 2272-2281

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2301028-47-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  2 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
Reference
Homo- and Heterobimetallic Complexes Bearing NHC Ligands: Applications in α-Arylation of Amide, Suzuki-Miyaura Coupling Reactions, and Tandem Catalysis
Majumder, Adhir; et al, European Journal of Inorganic Chemistry, 2019, 2019(13), 1810-1815

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Boric acid (H3BO3) ;  18 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
2.2 Solvents: Water ;  rt
Reference
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Tetrabutylammonium tetrafluoroborate ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  24 °C; 24 °C → 0 °C
1.2 Reagents: Water Solvents: Methanol ;  5 min, 0 °C
1.3 Reagents: Triethylamine ;  0 °C
Reference
Oxidative Hydroxylation Mediated by Alkoxysulfonium Ions
Ashikari, Yosuke; et al, Organic Letters, 2012, 14(3), 938-941

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
A new vinyl-ether-type linker for solid-phase synthesis
Yoo, S.-e.; et al, Tetrahedron Letters, 2000, 41(33), 6415-6418

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Dimethylformamide ;  4 h, 90 °C
Reference
Mechanism insight and scope of PEPPSI-catalyzed cross-coupling reaction between triarylbismuth and arylbromide
Cassirame, Benedicte; et al, Journal of Molecular Catalysis A: Chemical, 2016, 425, 94-102

Synthetic Circuit 19

Reaction Conditions
Reference
Prostanoid compounds and their pharmaceutical formulations
, European Patent Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2691115-20-3 Solvents: Water ;  1 h, 110 °C
Reference
Pd(II)-NHC coordination-driven formation of water-soluble catalytically active single chain nanoparticles
Lambert, Romain; et al, Polymer Chemistry, 2018, 9(23), 3199-3204

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -30 °C
1.3 Reagents: Potassium bifluoride Solvents: Water ;  heated; 30 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Reference
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: N-Methyl-2-pyrrolidone ;  4 h, 110 °C
1.2 Reagents: Water
Reference
Pd-catalyzed atom-efficient cross-coupling of triarylbismuth reagents with protecting group-free iodophenylmethanols: Synthesis of biarylmethanols
Rao, Maddali L. N.; et al, Tetrahedron Letters, 2020, 61(13),

(4'-Methylbiphenyl-4-yl)-methanol Raw materials

(4'-Methylbiphenyl-4-yl)-methanol Preparation Products

(4'-Methylbiphenyl-4-yl)-methanol Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:79757-92-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79757-92-9)
TANG SI LEI
15026964105
2881489226@qq.com

(4'-Methylbiphenyl-4-yl)-methanol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
A1179007
99%
25g
578.0